4|A-Hydroxy Cholesterol
Overview
Description
4α-Hydroxy Cholesterol is not explicitly mentioned in the provided papers; however, the papers discuss various hydroxylated forms of cholesterol and their roles in biological systems. Hydroxylation is a common modification of cholesterol that can impact its function and metabolism. For instance, 25-hydroxycholesterol (25-HC) is a potent oxysterol regulator of lipid metabolism and has roles in antivirus processes, inflammatory responses, and cell survival . Similarly, 7α-hydroxy-3-oxo-4-cholestenoic acid is a mitochondrial metabolite of cholesterol and an important precursor of bile acids . These hydroxylated forms of cholesterol are synthesized through enzymatic reactions involving hydroxylases, which are often part of the cytochrome P450 family or related enzyme systems .
Synthesis Analysis
The synthesis of hydroxylated cholesterol derivatives involves various enzymatic steps. For example, the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid in pig liver mitochondria follows a sequence of 26-hydroxylation, 7α-hydroxylation, and further oxidation . The enzyme cholesterol 25-hydroxylase, which synthesizes 25-HC, is a polytopic membrane protein that uses diiron cofactors for the hydroxylation of hydrophobic substrates . The synthesis of other hydroxylated sterols, such as 3β-hydroxy-5α-cholest-8(14)-en-15-one, has been achieved through chemical synthesis, demonstrating the potential for laboratory production of these compounds .
Molecular Structure Analysis
The molecular structure of hydroxylated cholesterol derivatives is characterized by the presence of a hydroxyl group at specific positions on the steroid nucleus. The crystal structure of anhydrous cholesterol provides insights into the molecular packing of cholesterol molecules, which is relevant for understanding the structure of its hydroxylated derivatives . The molecular structure of these compounds is crucial for their biological function, as it affects their interaction with enzymes, receptors, and other cellular components.
Chemical Reactions Analysis
Hydroxylated cholesterol derivatives undergo various chemical reactions as part of their metabolic pathways. For instance, 26-hydroxycholesterol is metabolized to bile acids in the liver . The metabolism of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid involves hydroxylation, oxidation, and isomerization reactions . These reactions are catalyzed by specific enzymes, which can be influenced by factors such as the presence of other sterols or inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylated cholesterol derivatives are influenced by the presence and position of the hydroxyl group. These properties include solubility, reactivity, and the ability to interact with lipid membranes and proteins. For example, 26-hydroxycholesterol can inhibit cholesterol synthesis and LDL receptor activity, indicating its role as a regulatory molecule with specific interactions in the cell . The hydroxyl group also affects the orientation of these molecules within lipoproteins and their transport across cellular membranes .
Scientific Research Applications
Bioanalytical Assay Development : 4β-HC, as a CYP3A metabolite of cholesterol, is vital in developing assays for measuring CYP3A activity. Liquid and gas chromatographic methods with mass spectrometric detection are used to measure its plasma concentrations, which are crucial for assessing CYP3A4 induction and potentially inhibition in clinical studies (Aubry et al., 2016).
Cholesterol Turnover Research : 4β-HC is involved in cholesterol turnover studies. For instance, research on cholesterol 24-hydroxylase, an enzyme crucial for cholesterol turnover in the brain, provides insights into how cholesterol metabolism is linked to higher-order brain function (Russell et al., 2009).
Oxysterols and Immune Function : Hydroxylated forms of cholesterol, like 25-hydroxycholesterol, are emerging as important regulators in immune function, influencing cholesterol biosynthetic pathway, membrane properties, antiviral activities, and adaptive immune responses (Cyster et al., 2014).
Clinical Evaluation of CYP3A4 Activity : 4β-HC is considered a potential biomarker for CYP3A4 activity, crucial in drug development. Accurate measurement of 4β-HC helps assess CYP3A4 induction, even for weak inducers, in clinical trials (Taya et al., 2023).
Pathogenic Role in Cancer : 25-hydroxycholesterol, a cholesterol derivative, has been found to play a critical role in the development and progression of various cancers, highlighting its significance in cancer research (Ejam et al., 2023).
Marker of CYP3A Activity : 4β-OHC is proposed as an endogenous marker of CYP3A activity, formed by CYP3A4/5. Its plasma concentrations vary with the use of CYP3A inducers and inhibitors, making it a sensitive marker for studying CYP3A activity in long-term studies (Diczfalusy et al., 2011).
Plasma Level Increase by Antiepileptic Drugs : Antiepileptic drugs are known to elevate plasma levels of 4β-hydroxycholesterol, suggesting its formation by cytochrome P450 3A4. This highlights its potential role in pharmacological studies (Bodin et al., 2001).
Future Directions
properties
IUPAC Name |
(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKQKOAHAICSF-GFYXKKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4|A-Hydroxy Cholesterol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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